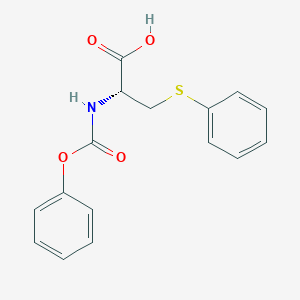
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-: is a derivative of the amino acid L-cysteine This compound is characterized by the presence of a phenoxycarbonyl group attached to the nitrogen atom and a phenyl group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- typically involves the reaction of L-cysteine with phenyl chloroformate and phenylthiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: L-Cysteine reacts with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the N-(phenoxycarbonyl) derivative.
Step 2: The N-(phenoxycarbonyl) derivative is then reacted with phenylthiol in the presence of a catalyst (e.g., palladium) to form L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The phenyl group attached to the sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: It is used in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- involves its interaction with molecular targets through its functional groups. The phenoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and function.
Vergleich Mit ähnlichen Verbindungen
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- can be compared with other similar compounds, such as:
N-Acetyl-L-cysteine: This compound has an acetyl group attached to the nitrogen atom instead of a phenoxycarbonyl group. It is widely used as a mucolytic agent and antioxidant.
L-Cysteine: The parent amino acid without any modifications. It is essential for protein synthesis and various metabolic processes.
L-Cystine: The oxidized dimer form of L-cysteine, where two cysteine molecules are linked by a disulfide bond. It plays a role in protein structure and stability.
Uniqueness: L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- is unique due to the presence of both phenoxycarbonyl and phenyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1353006-48-0 |
|---|---|
Molekularformel |
C16H15NO4S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(2R)-2-(phenoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C16H15NO4S/c18-15(19)14(11-22-13-9-5-2-6-10-13)17-16(20)21-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
VQOKICJQBUWZGY-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC(CSC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)
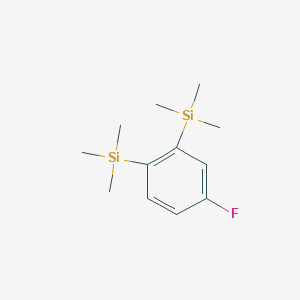

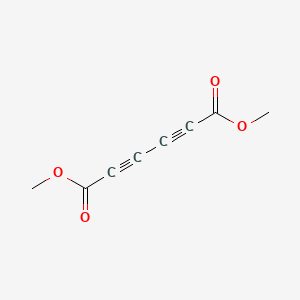
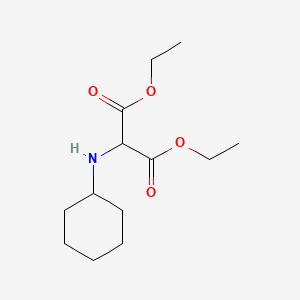
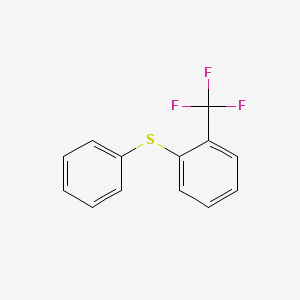
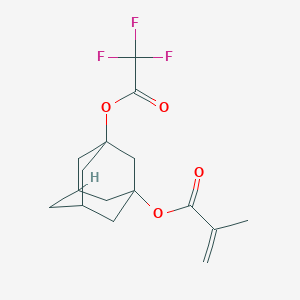

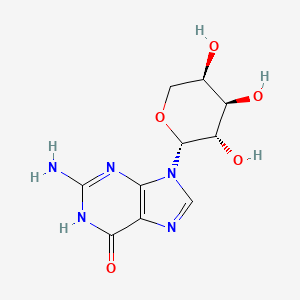

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
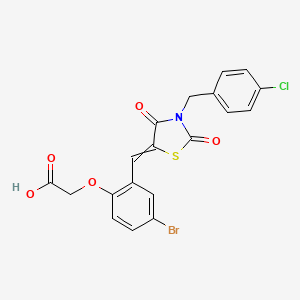
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
